molecular formula C56H67CuN11O6S3 B13770350 Copper, (N,N,N',N',N'',N''-hexabutyl-29H,31H-phthalocyanine-C,C,C-trisulfonamidato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)- CAS No. 67800-99-1

Copper, (N,N,N',N',N'',N''-hexabutyl-29H,31H-phthalocyanine-C,C,C-trisulfonamidato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-

Cat. No.: B13770350
CAS No.: 67800-99-1
M. Wt: 1149.9 g/mol
InChI Key: HJHOLSADRBKEPI-UHFFFAOYSA-N
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Description

This compound is a copper(II) phthalocyanine derivative featuring hexabutyl groups and trisulfonamidato substituents on the phthalocyanine core. The structure is defined by the coordination of copper to four nitrogen atoms in the phthalocyanine macrocycle (κN29, κN30, κN31, κN32) and the presence of six butyl chains (N,N,N',N',N'',N''-hexabutyl) and three sulfonamidato groups (C,C,C-trisulfonamidato) . These modifications enhance solubility in organic solvents and alter electrochemical properties compared to unsubstituted copper phthalocyanines.

Properties

CAS No.

67800-99-1

Molecular Formula

C56H67CuN11O6S3

Molecular Weight

1149.9 g/mol

IUPAC Name

copper;5-N,5-N,17-N,17-N,25-N,25-N-hexabutyl-2,11,20,29,39,40-hexaza-37,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31,33,35-nonadecaene-5,17,25-trisulfonamide

InChI

InChI=1S/C56H67N11O6S3.Cu/c1-7-13-31-65(32-14-8-2)74(68,69)38-29-30-41-44(37-38)54-58-49-39-23-19-20-24-40(39)50(57-49)61-55-47-42(25-21-27-45(47)75(70,71)66(33-15-9-3)34-16-10-4)52(63-55)60-53-43-26-22-28-46(48(43)56(64-53)62-51(41)59-54)76(72,73)67(35-17-11-5)36-18-12-6;/h19-30,37H,7-18,31-36H2,1-6H3;/q-2;+2

InChI Key

HJHOLSADRBKEPI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC2=C3[N-]C(=C2C=C1)N=C4C5=C(C=CC=C5S(=O)(=O)N(CCCC)CCCC)C(=N4)N=C6C7=C(C(=CC=C7)S(=O)(=O)N(CCCC)CCCC)C(=N6)N=C8C9=CC=CC=C9C(=N3)[N-]8.[Cu+2]

Origin of Product

United States

Preparation Methods

The synthesis of [n,N,N’,N’,N’‘,N’'-Hexabutyl-29H,31H-phthalocyaninetrisulfonamidato(2-)-n29,n30,n31,n32]copper typically involves the reaction of phthalocyanine derivatives with copper salts under controlled conditions. The reaction conditions often include elevated temperatures and the presence of specific solvents to facilitate the formation of the desired compound. Industrial production methods may involve large-scale reactions in reactors designed to maintain the necessary temperature and pressure conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

[n,N,N’,N’,N’‘,N’'-Hexabutyl-29H,31H-phthalocyaninetrisulfonamidato(2-)-n29,n30,n31,n32]copper undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified phthalocyanine derivatives with altered electronic and structural properties .

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which [n,N,N’,N’,N’‘,N’'-Hexabutyl-29H,31H-phthalocyaninetrisulfonamidato(2-)-n29,n30,n31,n32]copper exerts its effects involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death. The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Name Substituents Key Properties Applications Evidence ID
Target Compound Hexabutyl, trisulfonamidato High lipophilicity, tunable conductivity Organic electronics, catalysis (hypothesized)
Copper Phthalocyanine (Pigment Blue 15) Unsubstituted Insoluble in most solvents, intense blue color Pigments, dyes
Polychloro Copper Phthalocyanine Multiple Cl substituents Enhanced thermal stability, green hue Pigments (e.g., Pigment Green 7)
Copper Phthalocyanine Trisulfonic Acid Trisulfonato groups Water-soluble, anionic character Dyes, electrochemical sensors
[N,N,N',N',N''-Hexaethyl-...] Copper Hexaethyl, trimethylaminato Moderate solubility in polar solvents Catalysis, nanomaterials
Copper Phthalocyanine with Dioctadecylammonium Sulfonato + quaternary ammonium Amphiphilic, self-assembling properties Surfactants, conductive films

Key Observations:

  • Solubility: The hexabutyl groups in the target compound confer superior solubility in non-polar media compared to sulfonated or halogenated derivatives, which are more hydrophilic or inert .
  • Electrochemical Activity : Sulfonamidato and sulfonato groups enhance electrocatalytic activity (e.g., for rutin oxidation in sensors) , but the hexabutyl chains may reduce ionic conductivity compared to sulfonic acid derivatives .
  • Thermal Stability : Halogenated derivatives (e.g., polychloro copper phthalocyanine) exhibit higher thermal stability (~300°C) due to strong C-Cl bonds, whereas alkylated versions like the target compound may degrade at lower temperatures .

Functional and Application Comparisons

  • Pigments : Unsubstituted copper phthalocyanine (Pigment Blue 15) is widely used in inks and coatings, whereas the target compound’s alkyl and sulfonamidato groups make it less suitable for pigments due to altered chromatic properties .
  • Catalysis : Iron(II) phthalocyanine derivatives are effective in oxidizing water and organic peroxides , but copper complexes with sulfonamidato groups (as in the target compound) may offer unique redox pathways for niche catalytic applications .
  • Electronics : The twisted bilayer structure of copper phthalocyanine enables tunable conductance in molecular devices , a property that could be enhanced in the target compound via hexabutyl-induced planarization or interlayer interactions.

Research Findings and Data

Spectral and Physical Properties

  • UV-Vis Absorption : Copper phthalocyanines typically show a Q-band at ~670 nm. Sulfonamidato and alkyl substituents may shift this band due to electron-withdrawing/donating effects .
  • Magnetic Properties : Copper(II) phthalocyanines exhibit paramagnetic behavior, unaffected by alkyl substituents but modulated by electron-withdrawing groups like sulfonamidato .

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